molecular formula C9H14O7 B12116306 Trimethyl isocitrate

Trimethyl isocitrate

Cat. No.: B12116306
M. Wt: 234.20 g/mol
InChI Key: HRMWDPSXPUUMOQ-UHFFFAOYSA-N
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Description

Trimethyl isocitrate is an organic compound with the molecular formula

C10H16O6C_{10}H_{16}O_{6}C10​H16​O6​

. It is a derivative of citric acid, where the hydroxyl groups are esterified with methyl groups. This compound is known for its unique chemical properties and potential applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl isocitrate can be synthesized through the esterification of citric acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Citric Acid+3MethanolH2SO4Trimethyl Isocitrate+3Water\text{Citric Acid} + 3 \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 3 \text{Water} Citric Acid+3MethanolH2​SO4​​Trimethyl Isocitrate+3Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, pressure, and the molar ratio of reactants. Post-reaction, the product is purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Trimethyl isocitrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles are employed.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted esters or acids.

Scientific Research Applications

Trimethyl isocitrate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of biodegradable polymers and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism by which trimethyl isocitrate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic pathways, influencing enzyme activity and cellular processes. Its ester groups make it reactive towards nucleophiles, allowing it to form various derivatives that can interact with different biological molecules.

Comparison with Similar Compounds

    Trimethyl Citrate: Similar in structure but differs in the position of ester groups.

    Triethyl Citrate: Another ester derivative of citric acid with ethyl groups instead of methyl groups.

    Trimethyl Acetate: A simpler ester with a different acid backbone.

Uniqueness: Trimethyl isocitrate is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H14O7

Molecular Weight

234.20 g/mol

IUPAC Name

trimethyl 1-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C9H14O7/c1-14-6(10)4-5(8(12)15-2)7(11)9(13)16-3/h5,7,11H,4H2,1-3H3

InChI Key

HRMWDPSXPUUMOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(C(=O)OC)O)C(=O)OC

Origin of Product

United States

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